- Efficient and facile protocol for one-pot synthesis of 2-amino-substituted benzothiazoles catalyzed by nano-BF3/SiO2 under mild conditions, Research on Chemical Intermediates, 2016, 42(12), 7855-7868

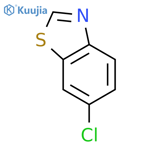

Cas no 95-24-9 (6-chloro-1,3-benzothiazol-2-amine)

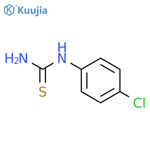

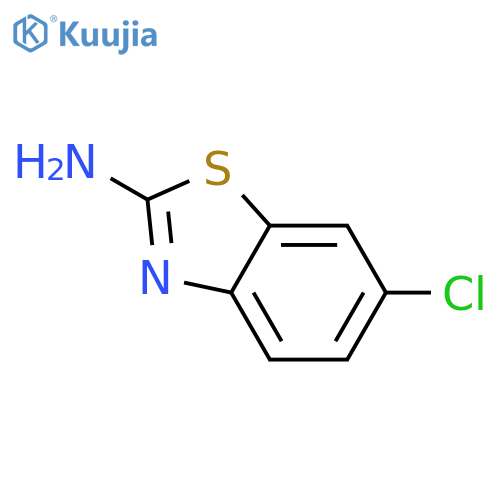

95-24-9 structure

Produktname:6-chloro-1,3-benzothiazol-2-amine

6-chloro-1,3-benzothiazol-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6-Chlorobenzothiazol-2-ylamine

- 6-Chloro-1,3-benzothiazol-2-amine

- 2-Amino-6-chlorobenzothiazole

- 6-Chlorobenzo[d]thiazol-2-amine

- 2-Benzothiazolamine, 6-chloro-

- 6-Chloro-2-benzothiazolamine

- 6-Chloro-benzothiazol-2-ylamine

- BENZOTHIAZOLE, 2-AMINO-6-CHLORO-

- 2U337T5UFG

- VMNXKIDUTPOHPO-UHFFFAOYSA-N

- 6-chlorobenzothiazole-2-ylamine

- PubChem21696

- C7H4BrClN2S

- Maybridge1_001187

- 6-Chlorobenzothiazol-

- 6-Chloro-2-benzothiazolamine (ACI)

- Benzothiazole, 2-amino-6-chloro- (6CI, 7CI, 8CI)

- 2-Amino-6-chloro-1,3-benzothiazole

- 6-Chloro-1,3-benzothiazol-2-ylamine

- 6-Chloro-2-aminobenzothiazole

- 6-Chloro-2-benzothiazolylamine

- SKA 3

- DTXSID4059120

- MFCD00053557

- 2-AMINO-6-CHLOROBENZO[D]THIAZOLE

- InChI=1/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10

- BCP27085

- EINECS 202-402-3

- Q27455470

- SCHEMBL77839

- AKOS000104169

- GEO-02880

- HMS2666D12

- 6-Chloro-1,3-benzothiazol-2-amine #

- STK071371

- AC-037

- NCGC00246061-01

- BIDD:GT0846

- 95-24-9

- CS-0040190

- 6-CHLOROBENZO(D)THIAZOL-2-AMINE

- D70122

- AE-641/00127046

- 6-chloro-2-amino benzothiazole

- DB-027790

- 2-Amino-6-chlorobenzothiazole, 99%

- ALBB-000206

- 2-amino-6-chloro-benzothiazole

- F1911-0017

- MLS001005225

- 6-chloro-2-benzothiazole-amine

- W-100169

- STR07530

- CHEMBL97643

- SY014143

- HMS544N21

- 54T

- 6-chloro-1,3-benzothiazol-2-amine (BT1)

- Z56896352

- UNII-2U337T5UFG

- A1216

- NS00022903

- BRN 0127752

- PS-8511

- EN300-17160

- CCG-51735

- 4-27-00-04862 (Beilstein Handbook Reference)

- SMR000348635

- SR-01000641019-1

- 6-chloro-1,3-benzothiazol-2-amine

-

- MDL: MFCD00053557

- Inchi: 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)

- InChI-Schlüssel: VMNXKIDUTPOHPO-UHFFFAOYSA-N

- Lächelt: ClC1C=C2C(N=C(N)S2)=CC=1

- BRN: 0127752

Berechnete Eigenschaften

- Genaue Masse: 183.98600

- Monoisotopenmasse: 183.986197

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 155

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: 2

- Topologische Polaroberfläche: 67.2

- XLogP3: 2.9

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.4750 (rough estimate)

- Schmelzpunkt: 198.0 to 202.0 deg-C

- Siedepunkt: 344.3 ºC at 760 mmHg

- Flammpunkt: 162℃

- Brechungsindex: 1.6100 (estimate)

- PSA: 67.15000

- LogP: 3.11310

- Löslichkeit: Nicht bestimmt

6-chloro-1,3-benzothiazol-2-amine Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319

- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-36/37/38

- Sicherheitshinweise: S26

- RTECS:DL1575000

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Store at room temperature

- Risikophrasen:R22; R36/37/38

- Gefahrenklasse:IRRITANT

- TSCA:Yes

6-chloro-1,3-benzothiazol-2-amine Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-chloro-1,3-benzothiazol-2-amine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1216-500G |

2-Amino-6-chlorobenzothiazole |

95-24-9 | >98.0%(T)(HPLC) | 500g |

¥1230.00 | 2024-04-15 | |

| OTAVAchemicals | 7110950333-50MG |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 95% | 50MG |

$58 | 2023-06-25 | |

| eNovation Chemicals LLC | D492334-250g |

2-Amino-6-chlorobenzothiazole |

95-24-9 | 97% | 250g |

$500 | 2023-09-02 | |

| eNovation Chemicals LLC | D488329-5kg |

2-Amino-6-chlorobenzothiazole |

95-24-9 | 97% | 5kg |

$1800 | 2024-06-05 | |

| Life Chemicals | F1911-0017-1g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| Life Chemicals | F1911-0017-10g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| Enamine | EN300-17160-1.0g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 95% | 1g |

$26.0 | 2023-05-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151197-500G |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | >98.0% | 500g |

¥636.90 | 2023-09-04 | |

| Chemenu | CM112698-500g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 98% | 500g |

$143 | 2021-08-06 | |

| Chemenu | CM112698-500g |

6-chloro-1,3-benzothiazol-2-amine |

95-24-9 | 98% | 500g |

$*** | 2023-05-29 |

6-chloro-1,3-benzothiazol-2-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Silica , Boron trifluoride (reaction product with silica gel) Solvents: Acetonitrile ; 30 min, 0 °C

1.2 Reagents: Bromine Solvents: Acetonitrile ; 60 min, < 0 °C; 6.5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Bromine Solvents: Acetonitrile ; 60 min, < 0 °C; 6.5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Acetic acid ; 2 h, 15 - 20 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, < 20 °C; 2 - 4 h, rt

1.3 Reagents: Ammonia Solvents: Water ; neutralized, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, < 20 °C; 2 - 4 h, rt

1.3 Reagents: Ammonia Solvents: Water ; neutralized, rt

Referenz

- Aromatic amine containing amino side chain as acetylcholinesterase inhibitor and its preparation, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Cupric chloride ; 1.5 h, rt; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, heated; cooled

1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, heated; cooled

1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized

Referenz

- Studies of solute-solvent interactions and applications of green and blue complexes of copper(II) palmitate with 2-amino benzothiazoles, Journal of Current Chemical & Pharmaceutical Sciences, 2011, 1(1), 37-51

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Acetic acid ; 42 min, 25 °C; 2 h, 25 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 7

1.2 Reagents: Ammonia Solvents: Water ; pH 7

Referenz

- Application of Quality by Design in the Synthesis of 6-substituted-2-aminobenzothiazole, Journal of Pharmacy Research (Mohali, 2015, 9(9), 573-580

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Boron trifluoride etherate , N,N,N′,N′-Tetramethylethylenediamine , Copper(II) triflate Solvents: Dimethyl sulfoxide ; 12 h, 100 °C

Referenz

- Copper-Catalyzed Aerobic Oxidative Regioselective Thiocyanation of Aromatics and Heteroaromatics, Journal of Organic Chemistry, 2017, 82(18), 9312-9320

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Bromine Solvents: Water ; 6.5 min, 40 °C

Referenz

- Docking, synthesis, characterization and evaluation of novel CDK2 inhibitors: benzothiazole derivatives, International Journal of Pharmacy and Pharmaceutical Sciences, 2012, 4, 574-584

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Trifluoromethanesulfonic anhydride , Iodobenzene diacetate Catalysts: Iodine Solvents: Water ; 6 h, 110 °C

Referenz

- Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles, Chinese Chemical Letters, 2022, 33(3), 1497-1500

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agents, Journal of Heterocyclic Chemistry, 1981, 18(4), 759-61

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid , Water ; 2 h, reflux

Referenz

- Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidates, Journal of Molecular Structure, 2023, 1290,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 2 h, 70 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodate, Synlett, 2012, 23(15), 2219-2222

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

1.2 Reagents: Sodium carbonate Solvents: Water ; basified

Referenz

- Synthesis and pharmacological evaluation of 6-substituted 2-aminobenzothiazoles, International Research Journal of Pharmacy, 2018, 9(9), 110-116

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Acetic acid ; rt → 10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 12 h, 10 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9, cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 12 h, 10 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 9, cooled

Referenz

- Benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines: Synthesis, Structural, and Photophysical Properties, Journal of Organic Chemistry, 2018, 83(19), 12129-12142

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Bromine ; < 10 °C; 3 h, < 10 °C

Referenz

- Novel benzothiazole hydrazine carboxamide hybrid scaffolds as potential in vitro GABA AT enzyme inhibitors: Synthesis, molecular docking and antiepileptic evaluation, Bioorganic & Medicinal Chemistry Letters, 2019, 29(14), 1825-1830

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Solvents: Chlorobenzene ; rt → 70 °C

1.2 Reagents: Sulfuryl chloride ; 70 °C; 6 h, 70 °C; 70 °C → 20 °C

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sulfuryl chloride ; 70 °C; 6 h, 70 °C; 70 °C → 20 °C

1.3 Reagents: Sodium hydroxide Solvents: Water

Referenz

- Study on synthesis of 2-amino-6-chlorobenzothiazole, Guangdong Huagong, 2011, 38(9), 54-55

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Bromine Solvents: Acetic acid ; < 5 °C; 3 h, 0 - 10 °C

1.2 Reagents: Ammonia Solvents: Water ; neutralized, heated

1.2 Reagents: Ammonia Solvents: Water ; neutralized, heated

Referenz

- Synthesis, characterization and biological evaluation of some heterocyclic compounds containing ethoxyphthalimide moiety via key intermediate 6-chloro 1,3 benzothiazole 2-amine, Indian Journal of Chemistry, 2010, (6), 818-825

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; rt

1.2 Reagents: Bromine Solvents: Chloroform ; 0 - 5 °C; 4 h, reflux

1.2 Reagents: Bromine Solvents: Chloroform ; 0 - 5 °C; 4 h, reflux

Referenz

- An efficient synthesis of 2-aminobenzothiazole and its derivatives in ionic liquids, International Journal of Pharmaceutical Sciences and Research, 2017, 8(7), 2960-2964

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 10 - 15 min, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 2 - 3 h, 10 - 15 °C; 10 - 15 min, 10 - 15 °C

1.3 Reagents: Ammonia ; neutralized, 5 - 10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 2 - 3 h, 10 - 15 °C; 10 - 15 min, 10 - 15 °C

1.3 Reagents: Ammonia ; neutralized, 5 - 10 °C

Referenz

- Synthesis and biological evaluation of 1-(6-chlorobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine derivatives, Journal of Drug Delivery and Therapeutics, 2019, 9, 561-572

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Solvents: Ethanol ; reflux

Referenz

- Exploration of novel ureidobenzothiazole library against neuroinflammation, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

Herstellungsverfahren 19

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, reflux; cooled

1.2 Reagents: Bromine Solvents: Acetic acid ; 1 h, reflux; cooled

Referenz

- Synthesis, characterization and anti-inflammatory activity of some 2-aminobenzothiazole derivatives, International Journal of ChemTech Research, 2009, 1(4), 1354-1358

6-chloro-1,3-benzothiazol-2-amine Raw materials

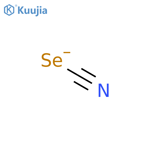

- Potassium selenocyanate

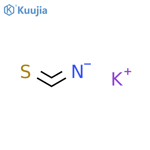

- Potassium thiocyanate

- 6-Chlorobenzodthiazole

- (4-Chlorophenyl)thiourea

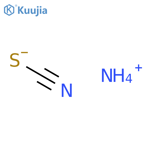

- Ammonium thiocyanate

6-chloro-1,3-benzothiazol-2-amine Preparation Products

6-chloro-1,3-benzothiazol-2-amine Lieferanten

atkchemica

Gold Mitglied

(CAS:95-24-9)6-chloro-1,3-benzothiazol-2-amine

Bestellnummer:CL19191

Bestandsstatus:in Stock

Menge:1g/5g/10g/100g

Reinheit:95%+

Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:41

Preis ($):discuss personally

6-chloro-1,3-benzothiazol-2-amine Verwandte Literatur

-

H. Droop Richmond Analyst 1907 32 141b

-

H. M. Frey,D. C. Montague,I. D. R. Stevens Trans. Faraday Soc. 1967 63 372

-

3. Base and acid catalysis by the alkali-containing MCM-41 mesoporous molecular sieveK. Richard Kloetstra,Herman van Bekkum J. Chem. Soc. Chem. Commun. 1995 1005

-

Gabriel Navarrete-Vázquez,Alfredo Alaniz-Palacios,Margarita Tlahuextl,Margarita Bernal-Uruchurtu,Hugo Tlahuext CrystEngComm 2012 14 1256

-

5. Control of the reaction between 2-aminobenzothiazoles and Mannich bases. Synthesis of pyrido[2,1-b][1,3]benzothiazoles versus [1,3]benzothiazolo[2,3-b]quinazolinesJairo Quiroga,Pedro Hernández,Braulio Insuasty,Rodrigo Abonía,Justo Cobo,Adolfo Sánchez,Manuel Nogueras,John N. Low J. Chem. Soc. Perkin Trans. 1 2002 555

95-24-9 (6-chloro-1,3-benzothiazol-2-amine) Verwandte Produkte

- 1221792-59-1(3-(3-[(ethylamino)carbonyl]aminophenyl)propanoic acid)

- 82131-99-5(1-ethyl-1H-1,2,3-benzotriazol-5-ol)

- 477871-36-6(Carbamic acid, (4-methylphenyl)-, 1-(7-methoxy-2-benzofuranyl)ethyl ester (9CI))

- 1540176-99-5(3-6-(dimethylamino)pyridin-3-ylbutanoic acid)

- 2229506-02-7(1-(5-chloro-1H-indol-2-yl)-2,2-dimethylcyclopropylmethanamine)

- 4404-30-2((E)-3-(1H-1,3-benzodiazol-1-yl)-N'-hydroxypropimidamide)

- 1361575-59-8(3,4-Bis(trifluoromethyl)-2-(2,3,5-trichlorophenyl)pyridine)

- 2287195-40-6(6-((2H-Tetrazol-5-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol)

- 1187926-96-0(tert-Butyl (2-bromo-4,5-dimethylphenyl)carbamate)

- 1856534-78-5(2-Thiophenemethanol, α-[1-(aminomethyl)cyclopropyl]tetrahydro-2-methyl-)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-24-9)2-Amino-6-chlorobenzothiazole

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:95-24-9)2-Amino-6-chlorobenzothiazole

Reinheit:99%/99%

Menge:500g/1kg

Preis ($):155.0/296.0